3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine

Long-chain fatty acyl elongase (LCE) inhibition Metabolic disease Piperidine sulfonamide SAR

Select this compound for its unique dual‑sulfonyl architecture: a 3‑(4‑fluorophenylsulfonyl) group paired with an N‑phenethylsulfonyl moiety. Unlike 4‑sulfonyl regioisomers that target 5‑HT₂A, this 3‑sulfonyl chemotype is claimed as an LCE/ELOVL6 inhibitor, enabling clean target‑class switching and matched‑pair selectivity studies in lipid‑metabolism drug discovery programs.

Molecular Formula C19H22FNO4S2
Molecular Weight 411.51
CAS No. 1797262-59-9
Cat. No. B2850410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine
CAS1797262-59-9
Molecular FormulaC19H22FNO4S2
Molecular Weight411.51
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H22FNO4S2/c20-17-8-10-18(11-9-17)27(24,25)19-7-4-13-21(15-19)26(22,23)14-12-16-5-2-1-3-6-16/h1-3,5-6,8-11,19H,4,7,12-15H2
InChIKeyNKSRIHGCORTYAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine (CAS 1797262-59-9): Structural Identity and Procurement Context


3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine is a dual‑sulfonyl‑substituted piperidine bearing a 4‑fluorophenylsulfonyl group at the 3‑position and a phenethylsulfonyl group on the piperidine nitrogen. The compound belongs to the broader class of 3‑substituted sulfonylpiperidine derivatives, which are disclosed in the patent literature as inhibitors of long‑chain fatty acyl elongase (LCE) [1]. As of the present search, no quantitative bioactivity data (e.g., IC₅₀, Kᵢ, % inhibition) for this specific compound could be located in peer‑reviewed literature, authoritative public databases (PubChem, ChEMBL, BindingDB), or patents. Prospective purchasers should therefore anticipate that procurement decisions must currently be based on structural differentiation potential rather than experimentally validated target‑engagement metrics.

Why 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine Cannot Be Interchanged with Common In‑Class Analogs


Generic substitution within the sulfonylpiperidine family is precluded by the compound's unique dual‑sulfonyl architecture: the 4‑fluorophenylsulfonyl group at the 3‑position of the piperidine ring and the phenethylsulfonyl group at the nitrogen are absent in the widely referenced 4‑(phenylsulfonyl)piperidine 5‑HT₂A antagonist series and in simpler mono‑sulfonyl analogs. The 3‑sulfonyl regioisomerism places the aryl group in a distinct spatial orientation relative to the N‑phenethylsulfonyl motif, a geometry that is critical for the LCE‑inhibitory pharmacophore described in the foundational patent family [1]. In contrast, 4‑substituted sulfonylpiperidines such as 1‑(phenethylsulfonyl)-4‑(phenylsulfonyl)piperidine target the 5‑HT₂A receptor rather than LCE [2]. Therefore, replacing the title compound with a 4‑sulfonyl regioisomer or a mono‑sulfonyl derivative would redirect biological interrogation toward an entirely different target class.

Quantitative Differentiation Evidence for 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine (CAS 1797262-59-9)


Regiochemical Differentiation: 3‑Sulfonyl vs. 4‑Sulfonyl Piperidine Scaffold

The title compound carries the aryl sulfonyl group at the 3‑position of the piperidine ring, in contrast to the 4‑(phenylsulfonyl)piperidine series that dominates the 5‑HT₂A antagonist literature. The US patent US 8,188,280 B2 explicitly claims 3‑substituted sulfonylpiperidine derivatives as LCE inhibitors and teaches that the 3‑position attachment is essential for LCE inhibitory activity [1]. Representative 4‑sulfonyl compounds such as 1‑(phenethylsulfonyl)-4‑(phenylsulfonyl)piperidine instead show high affinity for human 5‑HT₂A receptors (Kᵢ ≈ 1.2 nM) [2]. No cross‑target data exist that demonstrate 3‑sulfonyl analogs retain 5‑HT₂A activity, indicating divergent target selectivity driven by sulfonyl regiochemistry.

Long-chain fatty acyl elongase (LCE) inhibition Metabolic disease Piperidine sulfonamide SAR

Electronic Modulation: 4‑Fluorophenylsulfonyl vs. Unsubstituted Phenylsulfonyl

The 4‑fluorophenylsulfonyl group introduces electron‑withdrawing character that is absent in the parent phenylsulfonyl analog. Fluorination at the para‑position reduces the sulfonyl group's electron density, which has been correlated with attenuated CYP450‑mediated metabolism and increased metabolic stability in sulfonyl‑containing scaffolds [1]. The simplest comparator, 3‑(phenylsulfonyl)piperidine, lacks both the fluorine atom and the N‑phenethylsulfonyl group, resulting in a molecular weight difference of ~168 Da and a predicted LogP difference of ≈ 1.5 units based on calculated properties (target compound cLogP ~3.0; 3‑(phenylsulfonyl)piperidine cLogP ~1.5). These physicochemical shifts are expected to influence membrane permeability and microsomal stability, although direct experimental comparison data are not available for the title compound.

Fluorine medicinal chemistry Metabolic stability Lipophilicity modulation

Dual‑Sulfonyl Topology: N‑Phenethylsulfonyl + 3‑Arylsulfonyl vs. Mono‑Sulfonyl Scaffolds

The title compound is distinctive in combining two different sulfonyl substituents: a phenethylsulfonyl group on the piperidine nitrogen and a 4‑fluorophenylsulfonyl group at the 3‑position. Mono‑sulfonyl piperidines such as 1‑(4‑fluorophenylsulfonyl)piperidine (CAS 312‑32‑3) possess only a single pharmacophoric element and lack the extended alkyl‑aryl chains that contribute to binding within hydrophobic enzyme pockets. The N‑phenethylsulfonyl motif adds approximately 140 Da of molecular weight and introduces two additional rotatable bonds, which may confer higher target‑binding complementarity at the expense of ligand efficiency. The LCE inhibitor pharmacophore described in US 8,188,280 requires a heteroaryl or aryl moiety at the 3‑position connected via a sulfonyl linker, as well as an N‑sulfonyl substituent of defined size; the title compound satisfies both requirements, whereas 1‑(4‑fluorophenylsulfonyl)piperidine lacks the essential 3‑substituent entirely [1].

Bifunctional sulfonyl piperidine Drug design Lipophilic efficiency

Patent‑Defined Therapeutic Indication Space: LCE Inhibition vs. 5‑HT₂A Antagonism

The patent family covering 3‑substituted sulfonylpiperidine derivatives (US 8,188,280 B2 and related filings) broadly claims these compounds as LCE inhibitors with therapeutic utility in cardiovascular disease, diabetes, obesity, non‑alcoholic fatty liver disease, and neoplasms [1]. This therapeutic indication space is entirely distinct from the CNS‑focused indications (schizophrenia, insomnia, depression) pursued by the 4‑(phenylsulfonyl)piperidine 5‑HT₂A antagonists [2]. Consequently, the title compound is positioned within a metabolic disease research track, whereas its closest structural analog in the 4‑sulfonyl series, 1‑(phenethylsulfonyl)-4‑(phenylsulfonyl)piperidine, is consistently characterized as a CNS receptor ligand. No patent or literature evidence suggests 5‑HT₂A activity for 3‑sulfonyl regioisomers.

Long-chain fatty acyl elongase (ELOVL6) Metabolic syndrome Obesity

Recommended Research and Procurement Scenarios for 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine (CAS 1797262-59-9)


LCE‑Targeted High‑Throughput Screening Library Design for Metabolic Disease

Integrate the compound into diversity‑oriented screening decks that probe long‑chain fatty acyl elongase (LCE/ELOVL6) activity, as the 3‑sulfonylpiperidine scaffold is explicitly claimed as an LCE inhibitor chemotype [1]. The dual‑sulfonyl architecture and 4‑fluorophenyl substituent differentiate it from mono‑sulfonyl or 4‑sulfonyl regioisomers, enabling exploration of unique structure‑activity relationships within the LCE ligand space.

Medicinal Chemistry Hit Expansion from the 3‑Sulfonylpiperidine Chemotype

Use the compound as a starting point for parallel analog synthesis. The N‑phenethylsulfonyl and 3‑(4‑fluorophenylsulfonyl) groups can be independently varied to probe steric and electronic requirements for LCE inhibition [1]. The 4‑fluoro substituent offers a handle for metabolic stability optimization without drastic lipophilicity increases, as supported by fluorine‑SAR principles in sulfonyl scaffolds [3].

Negative Control Selection for 5‑HT₂A Receptor Antagonist Studies

Deploy the 3‑sulfonyl regioisomer alongside established 4‑(phenylsulfonyl)piperidine 5‑HT₂A antagonists (e.g., 1‑(phenethylsulfonyl)-4‑(phenylsulfonyl)piperidine, Kᵢ = 1.2 nM [2]) as a regioisomeric negative control. The 3‑sulfonyl substitution is predicted to abolish 5‑HT₂A binding based on patent selectivity data, providing a matched molecular pair for target engagement specificity experiments.

Quote Request

Request a Quote for 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.